molecular formula C15H12N4 B5767460 2-pyridinecarbaldehyde 8-quinolinylhydrazone

2-pyridinecarbaldehyde 8-quinolinylhydrazone

Cat. No. B5767460
M. Wt: 248.28 g/mol
InChI Key: OWNBHZAKTGCIQZ-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-pyridinecarbaldehyde 8-quinolinylhydrazone (PCQH) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In Finally, we will list several future directions for research on PCQH.

Mechanism of Action

The mechanism of action of 2-pyridinecarbaldehyde 8-quinolinylhydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. 2-pyridinecarbaldehyde 8-quinolinylhydrazone has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, 2-pyridinecarbaldehyde 8-quinolinylhydrazone has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-pyridinecarbaldehyde 8-quinolinylhydrazone has been found to exhibit various biochemical and physiological effects, including anti-inflammatory and antioxidant activities. 2-pyridinecarbaldehyde 8-quinolinylhydrazone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Furthermore, 2-pyridinecarbaldehyde 8-quinolinylhydrazone has been found to protect against oxidative stress-induced damage to cells and tissues.

Advantages and Limitations for Lab Experiments

2-pyridinecarbaldehyde 8-quinolinylhydrazone has several advantages for use in lab experiments. It is relatively easy to synthesize, and the reaction conditions can be easily modified to improve the yield and purity of the product. Furthermore, 2-pyridinecarbaldehyde 8-quinolinylhydrazone has been extensively studied, and its anti-cancer activity has been well-documented. However, there are also some limitations to the use of 2-pyridinecarbaldehyde 8-quinolinylhydrazone in lab experiments. For example, 2-pyridinecarbaldehyde 8-quinolinylhydrazone has been found to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments. Furthermore, the mechanism of action of 2-pyridinecarbaldehyde 8-quinolinylhydrazone is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on 2-pyridinecarbaldehyde 8-quinolinylhydrazone. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the product. Furthermore, more studies could be conducted to elucidate the mechanism of action of 2-pyridinecarbaldehyde 8-quinolinylhydrazone, which could provide valuable insights into its potential applications in cancer research. Finally, more studies could be conducted to explore the potential applications of 2-pyridinecarbaldehyde 8-quinolinylhydrazone in other scientific research fields, such as neurobiology and immunology.

Synthesis Methods

2-pyridinecarbaldehyde 8-quinolinylhydrazone can be synthesized by reacting 2-pyridinecarbaldehyde with 8-quinolinylhydrazine in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields a pure product with high yield. The synthesis of 2-pyridinecarbaldehyde 8-quinolinylhydrazone has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the product.

Scientific Research Applications

2-pyridinecarbaldehyde 8-quinolinylhydrazone has been studied for its potential applications in various scientific research fields, including chemistry, biochemistry, and pharmacology. One of the most promising applications of 2-pyridinecarbaldehyde 8-quinolinylhydrazone is in the field of cancer research. 2-pyridinecarbaldehyde 8-quinolinylhydrazone has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 2-pyridinecarbaldehyde 8-quinolinylhydrazone has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further investigation as a potential anti-cancer drug.

properties

IUPAC Name

N-[(E)-pyridin-2-ylmethylideneamino]quinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c1-2-9-16-13(7-1)11-18-19-14-8-3-5-12-6-4-10-17-15(12)14/h1-11,19H/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNBHZAKTGCIQZ-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-pyridin-2-ylmethylideneamino]quinolin-8-amine

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